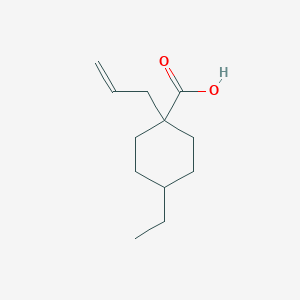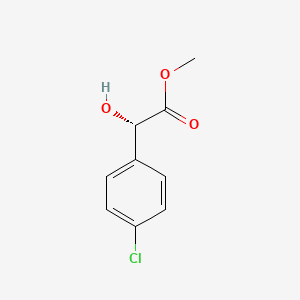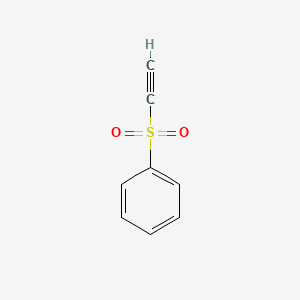
Benzene, (ethynylsulfonyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. It is characterized by a benzene ring substituted with an ethynylsulfonyl group. This compound is known for its utility in various chemical reactions and scientific research applications.
Synthetic Routes and Reaction Conditions:
Direct Sulfonation: Benzene can be directly sulfonated using ethynylsulfonyl chloride in the presence of a strong acid catalyst.
Electrophilic Aromatic Substitution: This method involves the reaction of benzene with ethynylsulfonyl chloride under Friedel-Crafts conditions.
Industrial Production Methods: The industrial production of Benzene, (ethynylsulfonyl)- typically involves large-scale sulfonation reactions under controlled conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: Benzene, (ethynylsulfonyl)- can undergo oxidation reactions to form sulfonyl chlorides or sulfonic acids.
Reduction: Reduction reactions can convert the ethynylsulfonyl group to ethynylthio groups.
Substitution: Electrophilic substitution reactions are common, where the ethynylsulfonyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Aluminum chloride (AlCl3) in chloroform.
Major Products Formed:
Oxidation: Sulfonyl chlorides, sulfonic acids.
Reduction: Ethynylthio compounds.
Substitution: Various substituted benzene derivatives.
Applications De Recherche Scientifique
Benzene, (ethynylsulfonyl)- is widely used in scientific research due to its unique chemical properties:
Chemistry: It serves as a versatile intermediate in organic synthesis, particularly in the construction of complex molecules.
Biology: It is used in biochemical studies to label and track biomolecules.
Medicine: Its derivatives are explored for potential therapeutic applications, including drug design and development.
Industry: It is employed in the production of dyes, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism by which Benzene, (ethynylsulfonyl)- exerts its effects involves its interaction with various molecular targets and pathways:
Molecular Targets: The ethynylsulfonyl group can interact with nucleophiles, leading to the formation of new chemical bonds.
Pathways: It participates in electrophilic substitution reactions, which are crucial in organic synthesis.
Comparaison Avec Des Composés Similaires
Benzene, (ethynylsulfonyl)- is compared with other similar compounds to highlight its uniqueness:
Phenyl Vinyl Sulfone: Similar in structure but differs in reactivity due to the presence of the ethynyl group.
Benzene Sulfonic Acid: A related compound but with different functional groups and applications.
These comparisons help in understanding the distinct properties and applications of Benzene, (ethynylsulfonyl)- in various fields.
Propriétés
Numéro CAS |
32501-94-3 |
|---|---|
Formule moléculaire |
C8H6O2S |
Poids moléculaire |
166.20 g/mol |
Nom IUPAC |
ethynylsulfonylbenzene |
InChI |
InChI=1S/C8H6O2S/c1-2-11(9,10)8-6-4-3-5-7-8/h1,3-7H |
Clé InChI |
YJXUPTKKHWCODV-UHFFFAOYSA-N |
SMILES canonique |
C#CS(=O)(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



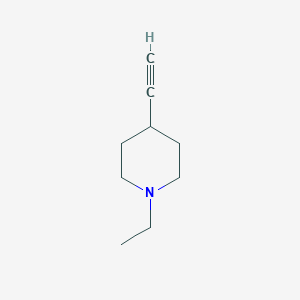
![N-Methyl-1-(spiro[3.3]heptan-2-YL)methanamine](/img/structure/B15326127.png)
![3-amino-N-hydroxy-2-[(4-{4-[2-(hydroxymethyl)cyclopropyl]buta-1,3-diyn-1-yl}phenyl)formamido]-3-methylbutanamide](/img/structure/B15326131.png)
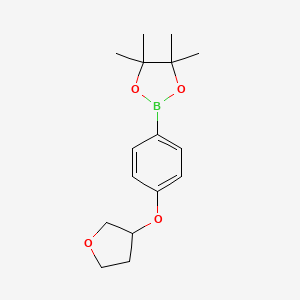
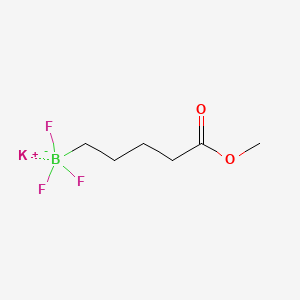
![2-Amino-5-chloro-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15326147.png)
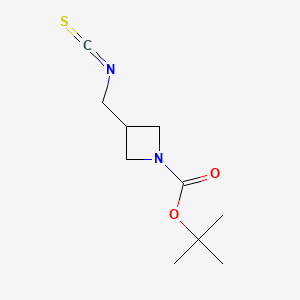
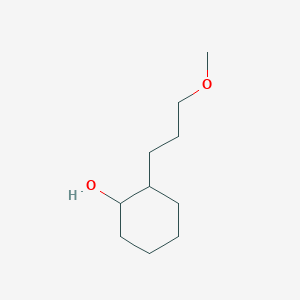
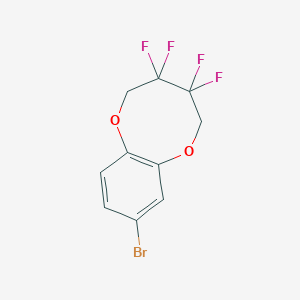
![2-[(2-Oxo-2-phenylethyl)thio]acetamide](/img/structure/B15326164.png)

